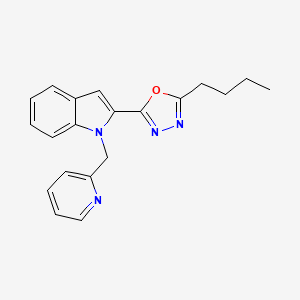
2-丁基-5-(1-(吡啶-2-基甲基)-1H-吲哚-2-基)-1,3,4-噁二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that has a unique chemical structure, which makes it an interesting molecule to study.
作用机制
The mechanism of action of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes and receptors, which are involved in the pathogenesis of various diseases. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been reported to inhibit the growth of various cancer cell lines, which suggests its potential as an antitumor agent. Additionally, it has been found to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the advantages of using 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. The compound has also shown promising results in preclinical studies, which suggests its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound requires specialized equipment and expertise, which may limit its use in certain research settings.
未来方向
There are several future directions that can be explored in the research of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole. One direction is to further investigate its potential as an antitumor agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its efficacy and safety in clinical trials. Another direction is to explore its potential as an antidepressant and anxiolytic agent. The compound has shown promising results in animal models, and further research is needed to explore its potential in humans. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
合成方法
The synthesis of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves the reaction of 2-(pyridin-2-ylmethyl)-1H-indole with butyl isocyanate and phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The synthesis of this compound has been reported in the literature, and it can be obtained in good yield and purity.
科学研究应用
- 研究人员已经探索了吡咯烷衍生物(包括噁二唑)的药效团空间,因为它们具有sp³杂化、立体化学和非平面性。这些特性有助于药物选择性和三维覆盖 .
- 吡咯烷环系统因其抗抑郁潜力而受到研究。通过修饰取代基,科学家可以微调含有该骨架的化合物的生物活性 .
- 氟化有机化学品,包括吡咯烷衍生物,在作物保护行业发挥着至关重要的作用。在过去二十年推出的杀虫剂中,超过 50% 含有氟原子 .
- 该化合物中的吡啶部分可以在催化反应中用作配体。例如,间位甲苯基铜配合物已成为对映选择性生产C–S键的有效催化剂 .
药物化学与药物发现
抗抑郁特性
作物保护和杀虫剂
催化和C–S键形成
属性
IUPAC Name |
2-butyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-3-11-19-22-23-20(25-19)18-13-15-8-4-5-10-17(15)24(18)14-16-9-6-7-12-21-16/h4-10,12-13H,2-3,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCVCREBCFBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

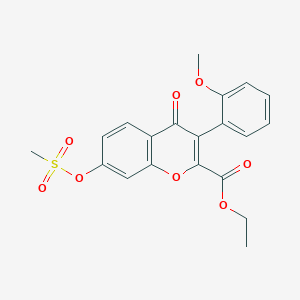
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)

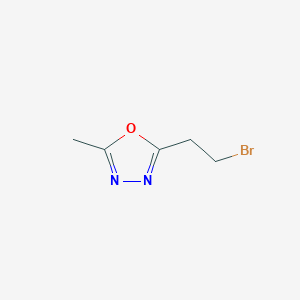

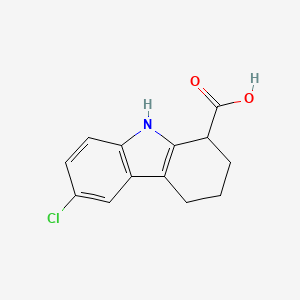
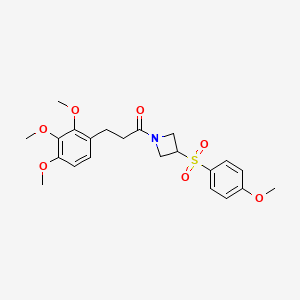
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)
![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)

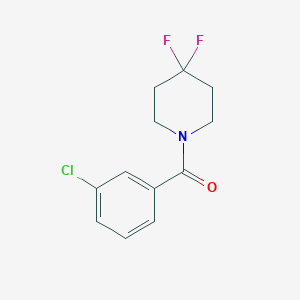
![4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2381186.png)

